
1H-imidazole-4,5-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-4,5-dicarbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with two formyl groups at the 4 and 5 positions. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazole-4,5-dicarbaldehyde can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the oxidative rearrangement of tetrahydrobenzimidazoles with dimethyldioxirane .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of robust catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-4,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-4,5-dicarboxylic acid.
Reduction: Reduction reactions can convert the formyl groups to hydroxymethyl groups.
Substitution: The formyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products:
Oxidation: Imidazole-4,5-dicarboxylic acid.
Reduction: Imidazole-4,5-dihydroxymethyl.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Imidazole-4,5-dicarbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-imidazole-4,5-dicarbaldehyde involves its interaction with specific molecular targets, leading to various biological effects. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . Additionally, it can modulate receptor activity by interacting with receptor proteins, influencing cellular signaling pathways .
Comparison with Similar Compounds
Imidazole-4,5-dicarboxylic acid: Similar in structure but with carboxylic acid groups instead of formyl groups.
1H-Imidazole-4-carbaldehyde: Contains a single formyl group at the 4 position.
4,5-Dihydro-1H-imidazole-5-one: A related compound with a different oxidation state.
Uniqueness: 1H-Imidazole-4,5-dicarbaldehyde is unique due to its dual formyl substitution, which imparts distinct reactivity and versatility in synthetic applications. This dual substitution allows for the formation of a wide range of derivatives, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C5H4N2O2 |
|---|---|
Molecular Weight |
124.10 g/mol |
IUPAC Name |
1H-imidazole-4,5-dicarbaldehyde |
InChI |
InChI=1S/C5H4N2O2/c8-1-4-5(2-9)7-3-6-4/h1-3H,(H,6,7) |
InChI Key |
MQTWXDGRICWYJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


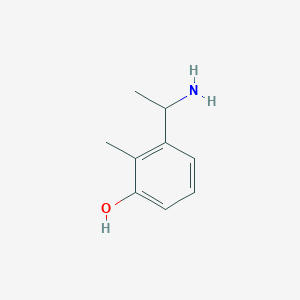
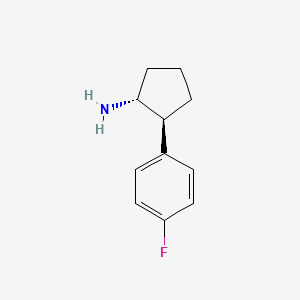

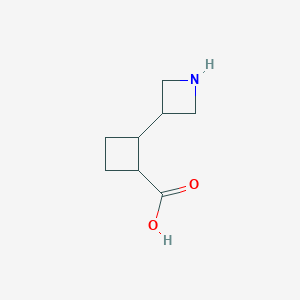

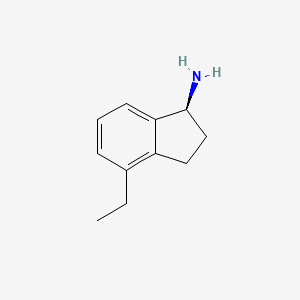
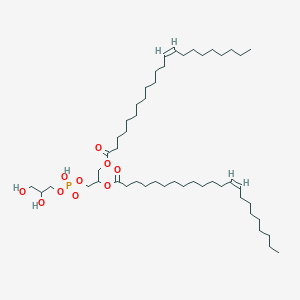
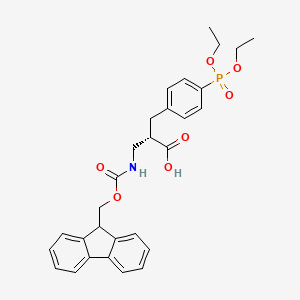
![2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)-N,N-dimethylethan-1-amine](/img/structure/B12984106.png)
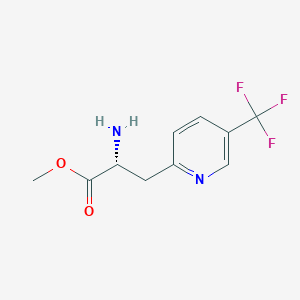

![1-Fluoro-7-azaspiro[3.5]nonane](/img/structure/B12984120.png)
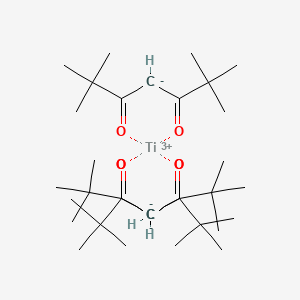
![6-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one hydrochloride](/img/structure/B12984133.png)
